1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-[4-(methylsulfanyl)phenyl]-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one
Overview
Description
1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-[4-(methylsulfanyl)phenyl]-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one is a complex heterocyclic compound. This compound is notable for its unique structure, which combines pyrimidine, pyrazole, and thiazepine rings. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
The synthesis of 1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-[4-(methylsulfanyl)phenyl]-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine and pyrazole intermediates, followed by their cyclization to form the thiazepine ring. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-YL)-3-methyl-4-[4-(methylsulfanyl)phenyl]-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with pyrimidine, pyrazole, and thiazepine rings. These compounds often share similar biological activities but can differ in their potency and specificity. Examples of similar compounds include:
- 1-(4,6-Dimethylpyrimidin-2-YL)-3-phenylguanidine
- 2-Amino-4,6-dimethylpyrimidine .
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-(4-methylsulfanylphenyl)-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS2/c1-11-9-12(2)22-20(21-11)25-19-17(13(3)24-25)18(28-10-16(26)23-19)14-5-7-15(27-4)8-6-14/h5-9,18H,10H2,1-4H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPKUBKIUMIKIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)SC)C(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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